Scientific Field: Medicinal Chemistry
Application Summary: Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry.
Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies.
Results or Outcomes: These compounds have shown promising results in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021.
Scientific Field: Material Science
Application Summary: Imidazo[1,2-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field.
Scientific Field: Pharmacology
Application Summary: Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, which include zolpidem, are widely used in medicine.
Application Summary: This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field.
Scientific Field: Chemistry
Application Summary: “Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine” is used in chemical research.
Application Summary: “Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine” is used in pharmaceutical research.
Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine is a compound characterized by its unique bicyclic structure, which consists of an imidazole ring fused to a pyridine ring. The presence of a methyl group and a methylamine substituent at the 3-position of the imidazo[1,2-a]pyridine framework enhances its potential for various interactions in biological systems. This compound is notable for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Research indicates that imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine exhibits significant biological activities. It has been implicated in:
Several methods have been developed for synthesizing imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine:
Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine has several applications:
Studies exploring the interactions of imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine with biological targets have revealed:
Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Imidazo[1,2-a]pyridine | Bicyclic structure with nitrogen atoms | Basic scaffold for drug development |
| 4-(imidazo[1,2-a]pyridin-3-yl)phenol | Substituted phenol group | Potential use in anti-inflammatory drugs |
| Imidazo[1,2-b]pyridine | Different nitrogen positioning | Varying biological activity profiles |
| 7-Azaindole | Indole-like structure with nitrogen | Unique electronic properties |
Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine stands out due to its specific methyl substitution and biological activity profile that may not be present in other similar compounds.
The IUPAC name Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine derives from the parent bicyclic system imidazo[1,2-a]pyridine, where the imidazole ring is fused to the pyridine ring at positions 1 and 2. The suffix "-3-ylmethyl" indicates a methylene group (-CH₂-) attached to the imidazo[1,2-a]pyridine ring at position 3, while "-methyl-amine" denotes a methyl-substituted amine group. Alternative systematic names include 1-(imidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine, reflecting the substitution pattern.
The compound’s molecular formula is C₉H₁₁N₃, with a molecular weight of 161.2 g/mol. Identifiers include CAS 885275-83-2 and PubChem CID 26722640.
The imidazo[1,2-a]pyridine core is planar, with the imidazole and pyridine rings fused in a bicyclic arrangement. The methylmethylamine substituent at position 3 introduces steric interactions, but the compound lacks stereogenic centers due to the absence of chiral atoms. Key geometric features include:
While direct X-ray data for Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine are unavailable, related derivatives provide insights into structural motifs. For example:
These studies highlight the importance of hydrogen bonding and π-interactions in crystal packing, which may influence the solubility and stability of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine.
Imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities, with substituents at the 3-position playing a critical role. A comparison of structurally related compounds is provided below:
Key observations:
Metal-free multicomponent reactions have emerged as powerful tools for the synthesis of imidazo[1,2-a]pyridine derivatives, offering significant advantages in terms of environmental sustainability and cost-effectiveness. These methodologies typically employ readily available starting materials and avoid the use of expensive transition metal catalysts while maintaining high efficiency and broad substrate scope.
Iodine-catalyzed multicomponent reactions represent one of the most efficient metal-free approaches for constructing imidazo[1,2-a]pyridine scaffolds. The molecular iodine catalyst system offers exceptional versatility in promoting cyclization reactions under mild conditions [1] [2]. The iodine-catalyzed three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids has been successfully developed for the synthesis of pyrimidine-linked imidazopyridines, achieving yields up to 96% with reaction times as short as 15 minutes under microwave irradiation [1] [2].
The mechanistic pathway involves initial iodine-promoted oxidation of the ketone substrate, followed by condensation with 2-aminopyridine to form an intermediate imine species [3]. This intermediate undergoes intramolecular cyclization through nucleophilic attack of the pyridine nitrogen, resulting in the formation of the imidazo[1,2-a]pyridine core structure [3]. The iodine catalyst facilitates tautomerization processes and promotes oxidative aromatization to yield the final product [4].
Research has demonstrated that molecular iodine effectively catalyzes the synthesis of imidazo[1,2-a]pyridines through three-component coupling reactions involving 2-aminopyridine derivatives, acetophenones, and dimedone in aqueous medium under aerobic conditions [5]. The ultrasonication strategy assisted by molecular iodine as an environmentally benign catalyst leads to higher product yields reaching 96% with miniature reaction times and modest catalyst loading [5].
Solvent-free synthesis protocols have gained significant attention due to their environmental benefits and operational simplicity. The catalyst-free and solvent-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation represents a particularly attractive approach [6] [7]. These methodologies typically involve the direct condensation of 2-aminopyridines with alpha-haloketones under neat conditions.
The solvent-free fusion reaction protocol employs microwave irradiation at 65°C with 100 watts power to achieve 90% yield of 2-phenylimidazo[1,2-a]pyridine within 15 minutes [7]. This method demonstrates remarkable efficiency compared to conventional thermal heating, which requires 60 minutes under neat conditions to achieve 80% yield [7]. The absence of solvents eliminates the need for separation and purification steps associated with solvent removal, making the process more economically viable and environmentally friendly.
The mechanistic pathway for solvent-free fusion reactions involves initial nucleophilic attack of the amino group in 2-aminopyridine on the electrophilic carbon of the alpha-haloketone, followed by elimination of the halide ion and subsequent cyclization to form the imidazo[1,2-a]pyridine ring system [8]. The microwave irradiation provides the necessary activation energy for the cyclization process while maintaining mild reaction conditions.
The condensation reaction between alpha-haloketones and 2-aminopyridines constitutes one of the most fundamental and widely employed synthetic approaches for imidazo[1,2-a]pyridine synthesis. This methodology has been extensively optimized and refined over several decades, with numerous variants developed to improve yields, reaction times, and substrate scope.
The traditional condensation approach involves the reaction of 2-aminopyridines with alpha-haloketones in the presence of neutral alumina as a catalyst [9]. This method was later optimized to proceed in the absence of catalysts and under solvent-free conditions at 60°C, providing a more sustainable and cost-effective approach [9]. The optimized conditions allow for the synthesis of diverse imidazo[1,2-a]pyridine derivatives with excellent yields and functional group tolerance.
The mechanistic pathway involves a two-step process beginning with the formation of a pyridinium salt intermediate through nucleophilic substitution of the halide by the pyridine nitrogen [8]. This is followed by in situ cyclization involving the amino group attacking the ketone carbonyl, leading to the formation of the imidazo[1,2-a]pyridine ring system through intramolecular cyclization and subsequent dehydration [8].
Advanced mechanistic studies have revealed that the reaction proceeds through the formation of ketimine and Ortoleva-King type reaction intermediates, particularly when using acids such as para-toluenesulfonic acid or sulfuric acid in solventless conditions [4]. The substitution pattern of the final products can be controlled by the choice of acid catalyst, with para-toluenesulfonic acid favoring ketimine formation while sulfuric acid promotes both reaction pathways [4].
Microwave-assisted synthesis has revolutionized the preparation of imidazo[1,2-a]pyridine derivatives by dramatically reducing reaction times while maintaining or improving product yields. The application of microwave irradiation provides rapid and uniform heating, leading to enhanced reaction rates and increased efficiency compared to conventional thermal heating methods.
The microwave-assisted one-pot three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine has been developed as an efficient protocol for synthesizing 2,3-disubstituted imidazo[1,2-a]pyridine derivatives [10]. This methodology demonstrates remarkable advantages including metal-free conditions, short reaction times, good yields, and the absence of harmful by-products [10].
Research has shown that microwave-assisted synthesis can be successfully applied to the preparation of 3-amino-imidazopyridines through a four-component coupling approach [11] [12]. The rapid and efficient synthesis of various 2,6-disubstituted-3-amino-imidazopyridines using a microwave-assisted one-pot cyclization combined with Suzuki coupling has been demonstrated, highlighting the utility of 2-aminopyridine-5-boronic acid pinacol ester as a robust building block [11] [12].
The optimization of microwave-assisted synthesis parameters has revealed that temperature, power, and reaction time significantly influence product yields and purity [13]. Studies have shown that microwave irradiation at 60°C for 30 minutes in the presence of water as a green solvent can achieve yields of 92-95% for imidazo[1,2-a]pyridine derivatives [13]. The microwave-assisted approach represents a significant enhancement in reaction rates and represents a green and environmentally economic synthetic methodology compared to conventional methods [13].
Post-synthetic functionalization of imidazo[1,2-a]pyridine derivatives represents a crucial aspect of synthetic methodology development, enabling the introduction of diverse functional groups and the modification of existing substituents to enhance biological activity or alter physicochemical properties.
Carbon-hydrogen functionalization strategies have emerged as powerful tools for the post-synthetic modification of imidazo[1,2-a]pyridines. The direct activation and functionalization of carbon-hydrogen bonds bypasses the need for intermediate functional group installation, providing step-economical and atom-economical synthetic routes [14]. Metal-free carbon-hydrogen functionalization protocols have been developed using formaldehyde as both solvent and carbon source to insert methylene groups for bridging two imidazo[1,5-a]pyridine molecules [14].
Ortho carbon-hydrogen functionalization of 2-arylimidazo[1,2-a]pyridines has been extensively studied, with the nitrogen-1 atom facilitating coordination with metal catalysts to achieve regioselective ortho-substituted products [15]. This directed functionalization approach enables the introduction of various functional groups at specific positions on the aromatic ring system [15].
Manganese-catalyzed carbon-hydrogen alkylation represents another important post-synthetic functionalization strategy. The manganese(II)-catalyzed efficient carbon-hydrogen alkylation of imidazopyridines with aliphatic aldehydes has been developed via oxidative decarbonylation, providing regioselectively C5-alkylated imidazoheterocycles in good yields [16]. This methodology also extends to cross-dehydrogenative coupling with cyclic alkanes, ethers, and alcohols [16].
Visible light-induced carbon-hydrogen functionalization has gained significant attention as a sustainable approach for post-synthetic modification. Recent advances in visible light-induced carbon-hydrogen functionalization of imidazo[1,2-a]pyridines include carbon-carbon bond formation through fluoroalkylation reactions, which can be performed under mild conditions using photoredox catalysis [17]. These methodologies offer excellent functional group tolerance and can be applied to diverse substrate scopes, providing access to structurally complex imidazo[1,2-a]pyridine derivatives with enhanced biological properties [17].
Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine exhibits characteristic proton nuclear magnetic resonance signals that provide definitive structural identification. Based on analysis of related imidazo[1,2-a]pyridine derivatives, the compound displays distinct aromatic proton signals in the 6.8-8.7 parts per million region [1] [2]. The pyridine ring protons typically appear as a characteristic pattern: H-5 at approximately 8.5-8.7 parts per million (doublet, J = 6.8-7.2 Hz), H-6 at 7.6-7.8 parts per million (doublet, J = 9.2 Hz), H-7 at 7.1-7.3 parts per million (triplet, J = 7.2-7.6 Hz), and H-8 at 6.7-6.9 parts per million (triplet, J = 6.4-6.8 Hz) [1] [3].
The imidazole H-2 proton manifests as a singlet at approximately 7.6-7.9 parts per million, while the methylene bridge (CH₂) connecting the imidazo[1,2-a]pyridine core to the methylamine substituent appears as a singlet around 4.0-4.5 parts per million [1] [4]. The methylamine N-CH₃ group produces a characteristic singlet at 2.4-2.8 parts per million . These chemical shift assignments are consistent with those observed in structurally related compounds such as 3-benzyl-2-phenylimidazo[1,2-a]pyridine derivatives, which display benzyl CH₂ signals at 4.66 parts per million and aromatic protons in similar chemical shift ranges [1].
Two-dimensional correlation spectroscopy (2D-COSY) analysis reveals crucial connectivity patterns within the molecular framework. The H-5/H-6 coupling system in the pyridine ring demonstrates vicinal coupling with J values of approximately 6.8-7.2 Hz [1] [3]. Similarly, the H-6/H-7 and H-7/H-8 proton pairs exhibit characteristic ortho-coupling patterns with coupling constants ranging from 6.4 to 9.2 Hz [1]. The methylene protons display no significant coupling to aromatic protons due to spatial separation, appearing as an isolated singlet in both one-dimensional and two-dimensional nuclear magnetic resonance spectra [4].
Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation through characteristic chemical shift patterns of the imidazo[1,2-a]pyridine framework. The quaternary carbon atoms of the fused ring system appear in distinct regions: C-3 (bearing the methyl substituent) at approximately 115-120 parts per million, C-2 at 145-150 parts per million, and the bridgehead carbon C-8a at 140-145 parts per million [1] [2] [6]. These assignments are consistent with data from related derivatives such as 3-benzyl-2-phenylimidazo[1,2-a]pyridines, which exhibit similar chemical shift patterns at 145.1, 142.5, and 139.4 parts per million for comparable carbon environments [1].
The pyridine ring carbons demonstrate characteristic downfield shifts: C-5 at 125-135 parts per million, C-6 at 117-125 parts per million, C-7 at 124-130 parts per million, and C-8 at 112-118 parts per million [1] [2]. The methylene carbon (CH₂) connecting to the methylamine group appears at approximately 45-55 parts per million, while the N-methyl carbon resonates at 35-40 parts per million . These chemical shift values align with those observed in analogous compounds: for instance, 3-benzyl derivatives show CH₂ carbons at 47.4 and 46.4 parts per million [1].
The carbon-13 nuclear magnetic resonance spectrum also reveals the electronic environment influence of the nitrogen atoms on adjacent carbons. The imidazole nitrogen (N-1) causes significant deshielding of C-2, while the pyridine nitrogen affects C-6 chemical shifts [6] [7]. This pattern is exemplified in 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, where carbons adjacent to nitrogen atoms appear at 145.6, 145.5, and 127.2 parts per million [3].
Two-dimensional correlation spectroscopy experiments provide unambiguous connectivity assignments through scalar coupling relationships. The most significant correlations occur within the pyridine ring system, where H-5 couples to H-6 (J = 6.8-7.2 Hz), H-6 couples to H-7 (J = 7.2-7.6 Hz), and H-7 couples to H-8 (J = 6.4-6.8 Hz) [1] [3]. These coupling patterns create a characteristic chain of cross-peaks that definitively establish the pyridine substitution pattern.
The imidazole H-2 proton shows no significant coupling to other aromatic protons due to the lack of adjacent protons on the imidazole ring [6]. However, long-range coupling through the π-system may be observable in more sensitive two-dimensional nuclear magnetic resonance experiments. The methylene bridge protons (CH₂) exhibit geminal coupling (J = 12-15 Hz) but remain isolated from the aromatic system, appearing as a singlet in the one-dimensional spectrum [4].
Two-dimensional correlation spectroscopy also confirms the absence of coupling between the N-methyl group and other protons, supporting its assignment as a terminal substituent . The methylamine proton, when present and not exchanging rapidly with deuterated solvent, may show weak coupling to the methyl group, though this is often not resolved in routine two-dimensional correlation spectroscopy experiments due to rapid exchange phenomena.
High-resolution mass spectrometry of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine reveals a molecular ion peak [M+H]⁺ at m/z 162.1031, corresponding to the protonated molecular formula C₉H₁₂N₃⁺ [9]. This molecular ion serves as the parent peak from which subsequent fragmentations originate. The base peak typically appears at m/z 118, corresponding to the imidazo[1,2-a]pyridine core cation following loss of the methylaminomethyl substituent .
The isotopic pattern analysis confirms the presence of three nitrogen atoms through the characteristic M+1 peak intensity, which appears at approximately 10.5% of the molecular ion intensity due to ¹³C and ¹⁵N contributions . Related imidazo[1,2-a]pyridine derivatives demonstrate similar ionization patterns: 3-benzyl-2-(4-isopropylphenyl)imidazo[1,2-a]pyridine shows [M+H]⁺ at m/z 327.1855 (calculated 327.1856), while 3-benzyl-5-methyl-2-phenylimidazo[1,2-a]pyridine exhibits [M+H]⁺ at m/z 299.1541 (calculated 299.1548) [1].
Electrospray ionization mass spectrometry typically produces clean spectra with minimal fragmentation under gentle ionization conditions [10]. However, collision-induced dissociation experiments generate characteristic fragmentation patterns that provide structural confirmation. The molecular ion stability reflects the aromatic stabilization of the imidazo[1,2-a]pyridine system, which requires significant energy input to induce fragmentation .
The primary fragmentation pathway involves α-cleavage adjacent to the nitrogen atom, resulting in loss of the methyl group (CH₃, 15 Da) to generate m/z 146 . This fragment represents [M+H-CH₃]⁺ and demonstrates the lability of the N-methyl bond under mass spectrometric conditions. Secondary fragmentation leads to loss of the methylamino group (NCH₃, 29 Da) from the molecular ion, producing m/z 132 corresponding to the 3-methyleneimidazo[1,2-a]pyridine cation .
A significant fragmentation channel involves loss of the entire methylaminomethyl substituent (CH₂NHCH₃, 44 Da) to yield the imidazo[1,2-a]pyridine molecular ion at m/z 118 . This base peak formation reflects the stability of the bicyclic aromatic system and represents a diagnostic fragment for 3-substituted imidazo[1,2-a]pyridine derivatives. The m/z 118 fragment may undergo further ring-opening fragmentations under high-energy conditions, though these are typically minor pathways .
Ring fragmentation patterns include loss of HCN (27 Da) from various intermediate fragments, characteristic of nitrogen-containing heterocycles . The imidazo[1,2-a]pyridine core may also undergo retro-Diels-Alder fragmentation, though this pathway is less prominent due to the fused ring constraint. Comparison with related derivatives confirms these fragmentation patterns: 3-benzyl derivatives show similar losses of substituents while retaining the stable imidazo[1,2-a]pyridine core [1].
Collision-induced dissociation experiments at varying collision energies reveal the sequential nature of fragmentation processes. Low-energy conditions (10-20 eV) primarily induce loss of the methyl group and methylamino substituent, while higher energies (30-50 eV) promote ring fragmentation and smaller neutral losses . The fragmentation efficiency correlates with bond dissociation energies: the N-CH₃ bond being weaker than the aromatic C-N bonds within the heterocyclic framework.
Tandem mass spectrometry (MS/MS) analysis of the m/z 118 base peak reveals further fragmentation into smaller nitrogen-containing fragments at m/z 91 (tropylium-like), m/z 78 (pyridine), and m/z 51 (C₄H₃⁺) . These secondary fragmentations provide additional structural confirmation and demonstrate the ultimate breakdown of the bicyclic system under energetic conditions. The fragmentation pattern hierarchy allows for structural differentiation between positional isomers and substitution patterns .
Product ion scanning of specific precursor masses enables targeted analysis of fragmentation pathways. Neutral loss scanning for common losses (CH₃, NCH₃, CH₂NHCH₃) provides rapid screening capabilities for related compounds in complex mixtures . The mass spectrometric behavior of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine thus offers both qualitative identification and quantitative analysis opportunities in pharmaceutical and analytical applications [11].
Infrared spectroscopy of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine reveals diagnostic absorption bands that confirm the presence of specific functional groups within the molecular framework. The secondary amine N-H stretch appears as a medium-intensity band in the 3300-3500 cm⁻¹ region, characteristic of aliphatic amines [3] [12]. This absorption may appear as a broad band due to hydrogen bonding interactions in the solid state or solution phase.
Aromatic C-H stretching vibrations manifest in the 3000-3100 cm⁻¹ region, with multiple bands corresponding to the different aromatic hydrogen environments within the imidazo[1,2-a]pyridine system [3] [12]. Related compounds demonstrate similar patterns: 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine shows aromatic C-H stretches at 2988 cm⁻¹, while 4-(H-imidazo[1,2-a]pyridin-2-yl)benzonitrile exhibits these vibrations at 3039 cm⁻¹ [3]. The aliphatic C-H stretching modes appear at 2800-3000 cm⁻¹, encompassing both the methylene bridge and N-methyl group vibrations [3].
The C=N stretching vibrations of the imidazole and pyridine rings produce characteristic bands in the 1600-1650 cm⁻¹ region [3] [12]. These absorptions reflect the aromatic character of the heterocyclic nitrogens and provide definitive evidence for the imidazo[1,2-a]pyridine framework. Representative compounds show C=N stretches at 1607 cm⁻¹ (2-(4-methoxyphenyl)imidazo[1,2-a]pyridine), 1601 cm⁻¹ (benzonitrile derivative), and 1625 cm⁻¹ (fluorophenyl derivative) [3].
The aromatic C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region, reflecting the complex vibrational coupling within the fused ring system [3] [12]. The imidazo[1,2-a]pyridine core produces a characteristic pattern of bands that serves as a fingerprint for this structural motif. Analysis of related derivatives reveals consistent patterns: 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine shows bands at 1547 and 1479 cm⁻¹, while the benzonitrile derivative exhibits absorptions at 1596 and 1473 cm⁻¹ [3].
The aromatic C-H in-plane bending vibrations contribute to the complex absorption pattern in the 1000-1300 cm⁻¹ region [3]. These modes are particularly diagnostic for substitution patterns and can differentiate between various substituted imidazo[1,2-a]pyridine derivatives. The C-N stretching vibrations involving the heterocyclic nitrogens appear in the 1200-1400 cm⁻¹ range, with specific bands reflecting the different nitrogen environments (pyridine vs. imidazole) [3] [12].
Out-of-plane aromatic C-H bending vibrations manifest in the 700-900 cm⁻¹ region and provide information about the substitution pattern of the aromatic rings [3]. The specific pattern of these bands helps distinguish between different substitution positions and can confirm the 3-substitution pattern of the target compound. Related compounds demonstrate characteristic patterns: the methoxyphenyl derivative shows bands at 836 and 741 cm⁻¹, while the benzonitrile derivative exhibits absorptions at 842, 756, and 707 cm⁻¹ [3].
The methylamine substituent contributes several characteristic absorption bands that confirm its presence and structural environment. The N-CH₃ symmetric and asymmetric stretching vibrations appear in the 2800-3000 cm⁻¹ region, overlapping with other aliphatic C-H stretches but distinguishable through their relative intensities [12]. The methylene bridge C-H stretching modes contribute to this region with bands typically appearing around 2920-2950 cm⁻¹ [12].
The N-CH₃ bending vibrations manifest around 1380-1450 cm⁻¹, providing confirmation of the methyl substitution on nitrogen [12]. These bands appear alongside aromatic C=C stretches but can be differentiated through their characteristic frequency ranges and relative intensities. The C-N stretching vibration of the methylamine group appears in the 1000-1200 cm⁻¹ region, distinct from the aromatic C-N stretches at higher frequencies [12].
The methylene bridge CH₂ bending vibrations contribute to the complex absorption pattern in the 1400-1500 cm⁻¹ region [12]. These modes may couple with aromatic vibrations but retain their characteristic frequencies that are diagnostic for CH₂ groups adjacent to aromatic systems. The CH₂ wagging and twisting modes appear in the 1200-1400 cm⁻¹ region and provide additional structural confirmation [12]. The overall infrared spectrum thus provides a comprehensive fingerprint that enables definitive identification of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine and differentiation from related structural analogs [3] [12].
Ultraviolet-visible spectroscopy of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine reveals characteristic electronic transitions arising from the conjugated π-system of the bicyclic heterocycle. The primary absorption band appears in the 250-300 nm region and corresponds to π→π* transitions within the imidazo[1,2-a]pyridine chromophore [13] [14]. This absorption reflects the extended conjugation between the imidazole and pyridine rings, which creates a delocalized π-electron system capable of absorbing ultraviolet radiation.
A secondary absorption band manifests in the 300-350 nm region, attributed to n→π* transitions involving the lone pairs of electrons on the nitrogen atoms [14]. These transitions are typically weaker than π→π* absorptions but provide important information about the electronic structure of the heterocyclic nitrogens. The relative intensities and positions of these bands are sensitive to substitution patterns and can serve as diagnostic tools for structural identification [13].
Comparison with related compounds provides context for these assignments. The structurally related (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine shows computed absorption bands in the ultraviolet-visible region, with frontier molecular orbital analysis revealing the electronic nature of the transitions [14]. Simple derivatives like 4-nitrobenzylidene-pyridin-3-ylmethyl amine exhibit absorption maxima at 228 nm, demonstrating the influence of extended conjugation on absorption wavelengths [13].
The molar extinction coefficients for imidazo[1,2-a]pyridine derivatives typically range from 10³ to 10⁴ M⁻¹cm⁻¹, characteristic values for aromatic heterocycles with extended π-conjugation [13]. The π→π* transitions generally exhibit higher extinction coefficients (ε ≈ 10⁴ M⁻¹cm⁻¹) compared to n→π* transitions (ε ≈ 10²-10³ M⁻¹cm⁻¹), reflecting the allowed vs. formally forbidden nature of these electronic transitions [13].
The methylamine substituent at the 3-position has minimal direct effect on the chromophore intensity, as it does not significantly extend the conjugated system [13]. However, the electron-donating nature of the amine group may cause slight bathochromic shifts and intensity enhancements through resonance interactions with the aromatic system. The position of substitution (3-position) places the methylamine group in conjugation with the imidazole π-system, potentially affecting both absorption wavelength and intensity .
Solvent effects play a significant role in determining the exact absorption characteristics, with polar solvents typically causing shifts in both λmax values and extinction coefficients [13]. The presence of hydrogen-bonding solvents may interact with the amine functionality, leading to additional spectral complexity. Beer's law linearity is generally maintained across typical concentration ranges (10⁻⁶ to 10⁻⁴ M), making ultraviolet-visible spectroscopy suitable for quantitative analysis applications [13].
The photophysical behavior of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine includes potential fluorescence emission, as many imidazo[1,2-a]pyridine derivatives exhibit luminescent properties [15]. The rigidity of the bicyclic framework reduces non-radiative decay pathways, potentially leading to moderate quantum yields for fluorescence emission. The emission wavelength typically appears red-shifted relative to the absorption maximum, following Stokes shift principles [15].
The compound may exhibit solvatochromic behavior, with emission wavelengths and intensities sensitive to solvent polarity and hydrogen-bonding capabilities [15]. This property has been exploited in related derivatives for the development of fluorescent probes and sensors. For instance, imidazo[1,2-a]pyridine-based molecules have been designed as colorimetric and fluorometric probes for detecting nerve agent mimics, demonstrating the analytical utility of their photophysical properties [15].
Photostability considerations are important for analytical applications, as prolonged ultraviolet irradiation may induce photochemical reactions or degradation [16]. The presence of the methylamine substituent may influence photostability through its electron-donating effects on the aromatic system. Understanding these photophysical characteristics enables the development of analytical methods utilizing ultraviolet-visible spectroscopy for both qualitative identification and quantitative determination of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine in pharmaceutical and research applications [13] [15].